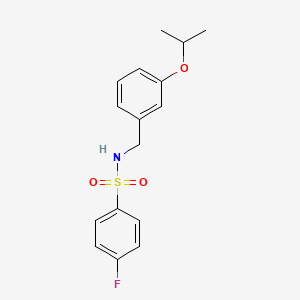![molecular formula C19H23ClN2O2S B4625985 1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4625985.png)
1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
Übersicht
Beschreibung
The compound “1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine” belongs to a class of chemicals that have attracted interest for their potential applications in medicinal chemistry and as intermediates in organic synthesis. This interest stems from their structural features, which can impart significant biological activity.
Synthesis Analysis
The synthesis of similar compounds involves several key steps, including the coupling of chlorobenzyl components with piperazine derivatives under controlled conditions. For instance, compounds with related structures have been synthesized through reactions involving sulfonyl chlorides and piperazine, followed by specific modifications to introduce different functional groups (Borrmann et al., 2009).
Wissenschaftliche Forschungsanwendungen
1. Antagonism of Adenosine Receptors
A study developed a series of compounds, including those similar to 1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine, as adenosine A2B receptor antagonists. These compounds were found to have high selectivity and potency, with some showing subnanomolar affinity. This suggests potential applications in targeting adenosine receptors for therapeutic purposes (Borrmann et al., 2009).
2. Metabolic Pathway Analysis
Another study focused on the oxidative metabolism of a compound structurally related to 1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine, identifying key enzymes involved in its metabolic pathway. This research has implications for understanding how similar compounds are processed in the body and their potential interactions with other drugs (Hvenegaard et al., 2012).
3. Biological Screening and Fingerprint Applications
A series of compounds, including derivatives of 1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine, were synthesized and screened for various biological activities. Some of these compounds showed significant antibacterial, antifungal, and anthelmintic activity. Additionally, they were explored for latent fingerprint analysis, indicating a potential application in forensic science (Khan et al., 2019).
4. Inhibition of HIV-1 Reverse Transcriptase
A novel class of non-nucleoside inhibitors for HIV-1 reverse transcriptase was synthesized, with structures analogous to 1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine. These compounds demonstrated significant potency against HIV-1 reverse transcriptase, indicating potential use in HIV treatment (Romero et al., 1994).
5. Antimicrobial Activity
Research into pyrido(2,3-d)pyrimidine derivatives, which share structural features with 1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine, revealed significant antibacterial activity against gram-negative bacteria. This suggests potential applications of similar compounds in developing new antimicrobial agents (Matsumoto & Minami, 1975).
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-4-(2,3-dimethylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-15-5-3-8-19(16(15)2)21-9-11-22(12-10-21)25(23,24)14-17-6-4-7-18(20)13-17/h3-8,13H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWGKHYJYFSTEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-(aminocarbonyl)-4-methyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4625902.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4625912.png)
![N-ethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4625919.png)
![3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B4625922.png)


![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B4625945.png)
![2-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4625946.png)
![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4625958.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4625959.png)
![2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B4625966.png)
![N-1,3-benzodioxol-5-yl-2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4625972.png)
![4-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4625982.png)